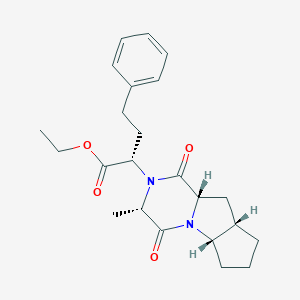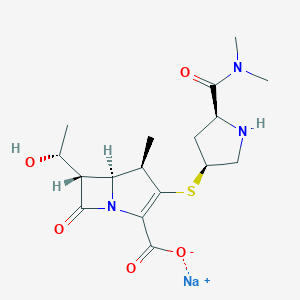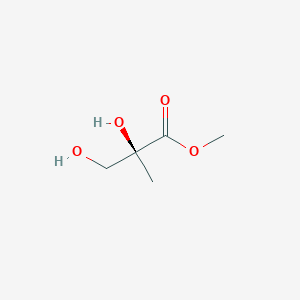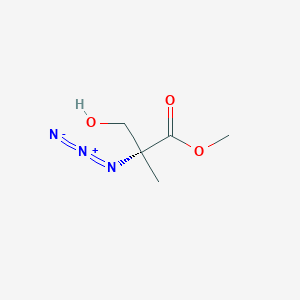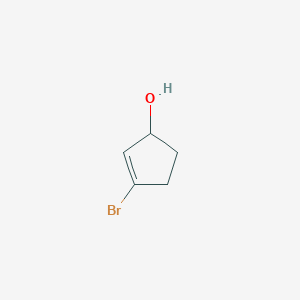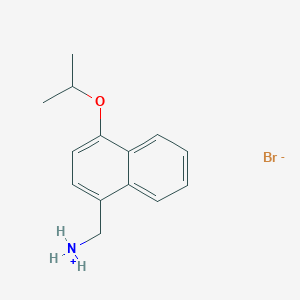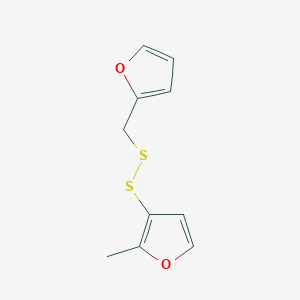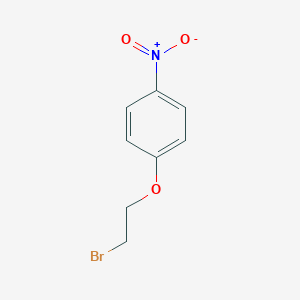
1-(2-Bromoethoxy)-4-nitrobenzene
Overview
Description
SB939, also known as pracinostat, is a novel, potent, and orally active histone deacetylase inhibitor. It is based on hydroxamic acid and has shown significant anti-tumor activity in various preclinical models. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
SB939 is synthesized through a multi-step process involving the formation of a benzimidazole core, followed by the introduction of a hydroxamic acid moiety. The key steps include:
- Formation of the benzimidazole core by reacting o-phenylenediamine with a suitable carboxylic acid derivative.
- Introduction of the butyl group at the 2-position of the benzimidazole ring.
- Alkylation of the benzimidazole nitrogen with a diethylaminoethyl group.
- Formation of the hydroxamic acid moiety by reacting the benzimidazole derivative with an appropriate hydroxylamine derivative .
Industrial Production Methods
The industrial production of SB939 involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The final product is purified using techniques such as recrystallization and chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
SB939 undergoes several types of chemical reactions, including:
Oxidation: SB939 can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the benzimidazole ring.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and amines
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives and hydroxamic acid analogs. These products retain the core structure of SB939 but with modifications that can alter their biological activity .
Scientific Research Applications
SB939 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylases in gene regulation.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Medicine: Under clinical investigation for the treatment of various cancers, including acute myeloid leukemia, myelodysplastic syndromes, and solid tumors.
Industry: Potential applications in the development of new therapeutic agents and as a lead compound for drug discovery
Mechanism of Action
SB939 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetyl groups on histone proteins, resulting in an open chromatin structure and increased transcriptional activation. The compound induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes. SB939 selectively inhibits class I, II, and IV histone deacetylases without affecting other zinc-binding enzymes .
Comparison with Similar Compounds
Similar Compounds
Suberoylanilide hydroxamic acid (SAHA): Another histone deacetylase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Panobinostat: A potent histone deacetylase inhibitor with broader activity against various histone deacetylase isoforms.
Romidepsin: A cyclic peptide histone deacetylase inhibitor with a distinct chemical structure and mechanism of action
Uniqueness of SB939
SB939 is unique due to its improved pharmacokinetic properties, including higher bioavailability and longer half-life compared to other histone deacetylase inhibitors. It accumulates in tumor tissues, leading to sustained inhibition of histone deacetylation and enhanced anti-tumor efficacy. These properties make SB939 a promising candidate for further clinical development .
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCBDNNEZHPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927853 | |
| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13288-06-7 | |
| Record name | 13288-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Bromo-4-nitrophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-Bromoethoxy)-4-nitrobenzene in pharmaceutical chemistry?
A1: this compound serves as a crucial intermediate in synthesizing dofetilide []. Dofetilide is a medication used to treat arrhythmia, a condition affecting the heart's rhythm.
Q2: How is this compound synthesized?
A2: The synthesis of this compound is achieved through the Williamson Reaction []. This reaction involves 4-nitrophenol and 1,2-dibromoethane as the starting materials. The abstract highlights the investigation into optimizing reaction conditions such as temperature, solvent, reaction time, and reactant ratios to enhance the synthesis process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



